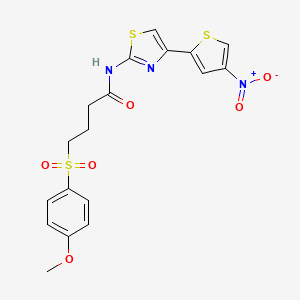

4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide

Description

The compound 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide is a thiazole derivative featuring a 4-nitrothiophene substituent on the thiazole ring and a 4-methoxyphenylsulfonyl group linked via a butanamide chain. The nitro group on the thiophene and the sulfonyl moiety on the phenyl ring are critical for electronic and steric interactions, influencing both physicochemical properties and biological activity.

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S3/c1-27-13-4-6-14(7-5-13)30(25,26)8-2-3-17(22)20-18-19-15(11-29-18)16-9-12(10-28-16)21(23)24/h4-7,9-11H,2-3,8H2,1H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAGZMUIJRMPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.

Introduction of the nitro group: Nitration of the thiophene ring is carried out using a mixture of concentrated nitric and sulfuric acids.

Sulfonylation: The methoxyphenyl group is introduced via sulfonylation using methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the coupling of the sulfonylated intermediate with butanoyl chloride in the presence of a suitable base like triethylamine to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Sodium methoxide, dimethylformamide (DMF)

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Reduction: 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-aminothiophen-2-yl)thiazol-2-yl)butanamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 4-((4-methoxyphenyl)sulfonyl)butanoic acid and 4-(4-nitrothiophen-2-yl)thiazol-2-amine

Scientific Research Applications

4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The sulfonyl and thiazole moieties may also contribute to its binding affinity and specificity towards certain enzymes or receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound

- Core Structure : Thiazole ring with 4-nitrothiophen-2-yl and 4-methoxyphenylsulfonyl substituents.

- Key Functional Groups :

- Sulfonyl group (electron-withdrawing, enhances stability).

- Nitrothiophene (electron-deficient, promotes redox activity).

- Butanamide linker (flexibility, modulates solubility).

- Synthesis : Likely involves cyclization for thiazole formation, followed by sulfonylation using 4-methoxyphenylsulfonyl chloride and coupling reactions .

Analog 1: N-(4-(4-Nitrothiophen-2-yl)thiazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide (9b)

- Core Structure : Similar thiazole-nitrothiophene core but with a sulfamoyl acetamide chain.

- Key Differences :

- Acetamide (shorter chain) vs. butanamide.

- Sulfamoyl group (NH-SO₂) vs. sulfonyl (SO₂).

- Synthesis : Prepared via nucleophilic substitution and cyclization, yielding 65% with mp 148–150°C .

Analog 2: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20)

- Core Structure : Thiazole with 4-methoxyphenyl and fluorophenyl-piperazine groups.

- Key Differences: Piperazine moiety (basic, enhances solubility). No nitro group or sulfonyl chain.

- Synthesis : Achieved via electrophilic substitution, 84% yield, mp 314–315°C .

Analog 3: 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Core Structure : Thiazole with 4-nitrophenyl and diethylsulfamoylbenzamide.

- Key Differences :

- Diethylsulfamoyl (bulkier substituent) vs. methoxyphenylsulfonyl.

- Benzamide linker vs. butanamide.

- Synthesis : Uses sulfonyl chloride coupling, though yield and mp data are unspecified .

Physicochemical Properties

Observations :

Spectroscopic Characterization

- IR Spectroscopy: Target compound: Expected S=O stretch (~1350 cm⁻¹), C=O (amide I, ~1680 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) . 9b: Shows similar S=O and C=O stretches, with additional NH bands (~3396 cm⁻¹) .

- NMR :

- Mass Spectrometry :

- Molecular ion peaks (M+1) confirm molecular weights in analogs (e.g., 9b: m/z 490.5) .

Biological Activity

The compound 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide , also known as a derivative of the thiazole scaffold, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazole ring, a methoxyphenyl sulfonyl group, and a nitrothiophen moiety. Its molecular formula is , with a molecular weight of approximately 454.47 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₄O₅S |

| Molecular Weight | 454.47 g/mol |

| Melting Point | Not determined |

| Solubility | Not specified |

Antimicrobial Activity

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various bacterial strains and fungi. The compound may share these properties due to its structural similarities.

Anticancer Properties

Thiazole derivatives are also noted for their anticancer potential. A study demonstrated that thiazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound may exhibit similar effects, warranting further investigation into its mechanism of action.

Anti-inflammatory Effects

Compounds containing methoxy and nitro groups have been associated with anti-inflammatory activities. Studies have shown that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The biological activity of this compound may extend to anti-inflammatory effects as well.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including those with sulfonamide groups. The results indicated that certain modifications enhanced activity against Gram-positive bacteria, suggesting that similar modifications in our compound could yield potent antimicrobial agents . -

Anticancer Activity :

In a recent investigation, thiazole derivatives were tested for their ability to induce apoptosis in breast cancer cells. The study found that compounds with nitro substitutions exhibited higher cytotoxicity compared to their non-nitro counterparts. This suggests that our compound's nitrothiophen group may enhance its anticancer properties . -

Anti-inflammatory Mechanism :

A research article highlighted the anti-inflammatory effects of methoxy-substituted thiazoles in murine models of inflammation. The study concluded that these compounds significantly reduced inflammatory markers such as TNF-alpha and IL-6, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyphenyl sulfonyl at δ 3.8 ppm for OCH₃; thiazole protons at δ 7.5–8.2 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of nitrothiophen group at m/z 120–130) .

- X-ray crystallography : Resolves stereochemistry and validates sulfonyl-thiazole dihedral angles (e.g., ~85° for optimal π-π stacking in bioactive conformers) .

How should researchers design in vitro experiments to evaluate the compound’s bioactivity and mechanism of action?

Q. Advanced Research Focus

- Cell-based assays : Use MTT or SRB assays on cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀). Include controls for nitroreductase activity due to the 4-nitrothiophen group .

- Target identification : Perform kinase inhibition profiling or thermal shift assays to identify binding partners (e.g., EGFR, tubulin). Molecular docking predicts interactions with catalytic cysteine residues in thiazole-binding pockets .

- Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation, critical for lead optimization .

What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

Q. Advanced Research Focus

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky groups (e.g., naphthyl) to modulate sulfonyl group reactivity .

- Bioisosteric replacement : Substitute nitrothiophen with nitrofuran to enhance redox activation in hypoxic tumors .

- Activity cliffs : Compare analogs like N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl) derivatives, which show 10-fold lower potency, indicating nitro group necessity for DNA intercalation .

How can computational methods enhance the understanding of this compound’s electronic properties and binding modes?

Q. Advanced Research Focus

- Density functional theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior (e.g., nitro group reduction potential at −0.5 V vs. SCE) .

- Molecular dynamics (MD) : Simulate binding to tubulin’s taxane site, highlighting hydrophobic interactions between the methoxyphenyl group and β-tubulin Phe272 .

- Multiwfn analysis : Map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., sulfonyl oxygen δ− = −0.3 e) .

How should researchers address contradictions in bioactivity data across different studies?

Q. Advanced Research Focus

- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to minimize variability .

- Metabolic interference : Test metabolites (e.g., amine derivatives post-nitro reduction) to clarify if observed cytotoxicity is parent compound- or metabolite-driven .

- Orthogonal validation : Combine Western blot (e.g., PARP cleavage for apoptosis) with flow cytometry (Annexin V/PI) to confirm mechanistic consistency .

What approaches are recommended for designing analogs with improved pharmacokinetic properties?

Q. Advanced Research Focus

- LogP optimization : Introduce polar groups (e.g., morpholine) to the butanamide chain, reducing LogP from 3.5 to 2.8 for better solubility .

- Prodrug strategies : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability, with enzymatic cleavage in plasma .

- Crystallographic fragment screening : Identify fragments (e.g., 2-aminothiazole) that improve target binding while minimizing off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.